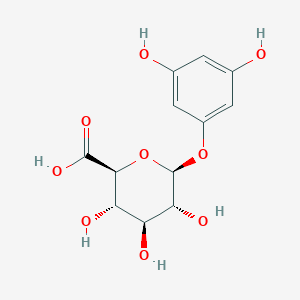

![molecular formula C8H20ClNO B2514532 4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride CAS No. 2305252-57-5](/img/structure/B2514532.png)

4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

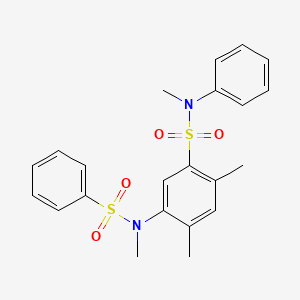

Synthesis Analysis

The synthesis of compounds related to 4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride involves various chemical reactions, including acylation and substitution. In one study, the synthesis of a trifluoromethyl-substituted compound was achieved through acylation of a thienyl propane derivative with trifluoroacetic anhydride, followed by reactions with hydroxylamine and hydrazine . Another study explored the reactions of chloro-butanol compounds with sodium hydroxide and isopropyl amine, leading to products through intramolecular substitution (SNi), bimolecular substitution (SN2), and elimination reactions . These studies provide insights into the synthesis routes that could potentially be applied or adapted for the synthesis of 4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride.

Molecular Structure Analysis

X-ray structural analysis plays a crucial role in understanding the molecular structure of synthesized compounds. For instance, the trifluoromethyl-substituted dielectrophile synthesized in one study was found to exist as a racemate with specific inter- and intramolecular hydrogen bonds, and its crystal structure showed specific alignments and torsion angles, indicating planarity in certain parts of the molecule . Such detailed structural analysis is essential for comprehending the three-dimensional arrangement and potential reactivity of 4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride.

Chemical Reactions Analysis

The chemical behavior of related compounds under various reaction conditions has been studied. For example, the reaction of 4-chloro-2-butanol with aqueous sodium hydroxide was found to be dominated by intramolecular substitution, with significant contributions from bimolecular substitution and elimination reactions . Understanding these reaction mechanisms is vital for predicting and controlling the chemical reactions of 4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride, as well as for optimizing its synthesis.

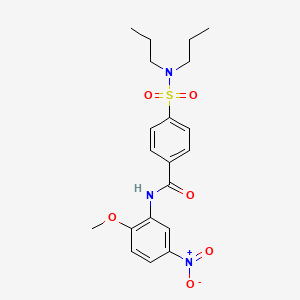

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride, they do offer insights into the properties of structurally similar compounds. For instance, the presence of a trifluoromethyl group and the planarity of certain rings can influence the compound's polarity, solubility, and reactivity . The reaction conditions and products described in the studies suggest that factors such as steric hindrance, electronic effects, and conformational preferences are important considerations for the physical and chemical properties of such compounds .

Scientific Research Applications

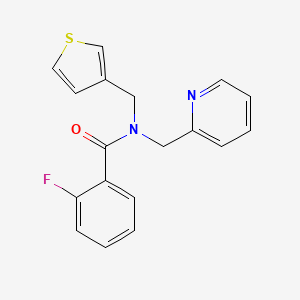

Photoinitiation and Polymerization

A study explored the use of a new alkoxyamine bearing a chromophore group for photoinitiation. The compound exhibited notable photophysical and photochemical properties, including the generation of corresponding alkyl and nitroxide radicals under UV irradiation. The study highlighted the potential of such compounds in nitroxide-mediated photopolymerization, demonstrating their effectiveness in polymer growth processes (Guillaneuf et al., 2010).

Chiral Compound Synthesis

Research on the synthesis of chiral and achiral imines derived from 2-phenyl-1H-imidazole-4-carbaldehyde revealed new insights. The study involved condensing this aldehyde with various amines and diamines, yielding several products. This work is significant for understanding the properties of these compounds and their potential applications in creating complex molecular structures (Pařík & Chlupatý, 2014).

Building Blocks for Polyamides

Another study focused on using derivatives of L-glutamic acid and L-alanine as building blocks for synthesizing a chiral monomer precursor of AABB-type polyamide. The research emphasized the synthesis route and its efficiency, highlighting the application of these compounds in creating structured and potentially functional polymers (Gómez, Orgueira, & Varela, 2003).

Self-Assembling Studies

A study conducted spectroscopic observations to understand the self-associations of various alcohols, including 2-methylpropan-2-ol, in different solutions. This research provides insights into the molecular interactions and self-assembly processes of these compounds, which is crucial for various applications in material science and chemistry (Iwahashi et al., 2000).

properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO.ClH/c1-8(2,3)10-7-5-4-6-9;/h4-7,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVGMKRNMPIBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)

![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2514456.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2514462.png)

![5,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2514463.png)

![(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2514471.png)